molecular formula C27H28N2O5S B2982753 N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide CAS No. 1251553-14-6

N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide

Cat. No.: B2982753
CAS No.: 1251553-14-6
M. Wt: 492.59
InChI Key: MWHZCAXPDOMVTL-UHFFFAOYSA-N
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Description

N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes an oxazole ring, a sulfonamide group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, sulfonamide formation, and the introduction of the ethoxy and methoxy substituents. Common reagents used in these steps include ethyl bromoacetate, methylamine, and various sulfonyl chlorides. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and purification methods.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the sulfonamide group, leading to different products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced species.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with pharmaceutical relevance.

    Biology: It may serve as a probe or inhibitor in biochemical assays, particularly those involving enzymes that interact with sulfonamide groups.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide-based drugs are effective.

    Industry: It may find use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The oxazole ring and aromatic substituents may also play a role in binding to these targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide-based molecules and oxazole-containing compounds. Examples include:

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

Uniqueness

What sets N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

N-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5S/c1-5-33-24-15-9-7-13-21(24)27-28-22(20(3)34-27)18-29(23-14-8-10-16-25(23)32-4)35(30,31)26-17-11-6-12-19(26)2/h6-17H,5,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHZCAXPDOMVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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